N-benzyl-2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
N-benzyl-2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide (hereafter referred to as Compound X) is a structurally complex heterocyclic molecule featuring a tricyclic core with fused oxa- and diaza-rings, a benzyl-substituted thioether linkage, and an acetamide side chain.
Properties
IUPAC Name |
N-benzyl-2-[(3-benzyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S/c30-22(27-15-18-9-3-1-4-10-18)17-33-26-28-23-20-13-7-8-14-21(20)32-24(23)25(31)29(26)16-19-11-5-2-6-12-19/h1-14H,15-17H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIRUXGIQSUKDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its synthesis, biological properties, and mechanisms of action.
Synthesis
The synthesis of this compound involves several steps that typically include:
- Formation of the Diazatricyclo Core : The initial step involves the creation of the tricyclic structure through cyclization reactions.
- Introduction of the Benzyl Group : A benzyl group is added to enhance biological activity.
- Sulfanyl Group Attachment : The sulfanyl moiety is introduced to improve solubility and interaction with biological targets.
Anticancer Properties
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of benzodiazepines and pyrimidines have shown efficacy against various cancer cell lines:
| Compound Type | Cancer Type | Activity Observed |
|---|---|---|
| Pyrimidine Derivatives | Colon Cancer (HT29) | IC50 values in low micromolar range |
| Benzodiazepine Analogs | Prostate Cancer (DU145) | Inhibition of cell proliferation |
The anticancer activity of N-benzyl compounds is often linked to their ability to inhibit key enzymes involved in tumor growth and proliferation, such as EGFR tyrosine kinase .
The proposed mechanisms through which N-benzyl derivatives exert their biological effects include:
- Enzyme Inhibition : Compounds may bind to active sites or allosteric sites on target enzymes, inhibiting their function.
- Cell Cycle Arrest : Some compounds induce cell cycle arrest in cancer cells, preventing further proliferation.
- Apoptosis Induction : They can trigger programmed cell death pathways through various signaling mechanisms.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Pyrimidine Derivatives : A study found that pyrimidine-based compounds showed anti-inflammatory and anticancer properties through inhibition of NF-kB signaling pathways .
- Research on Diazatricyclo Compounds : Another investigation indicated that similar diazatricyclo compounds demonstrated antimicrobial and antifungal activities, suggesting a broad spectrum of biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided (e.g., ) focuses on marine actinomycete-derived metabolites like salternamides, which share structural motifs with Compound X, such as fused heterocycles and sulfur-containing groups. Below is a comparative analysis based on general structural and functional analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity: Compound X’s tricyclic scaffold distinguishes it from salternamides (bicyclic) and diazepinomicin (benzodiazepine-quinone hybrid). Its benzyl-thioether group is rare among marine-derived analogs, which often prioritize disulfide or ester linkages .
Synthetic vs. Natural Origin : Compound X’s synthetic origin (implied by naming conventions) contrasts with marine-derived analogs, which often exhibit evolutionary optimization for biological interactions .
Research Findings and Limitations
- This suggests Compound X may belong to a distinct chemical class or synthetic lineage.
- Therapeutic Potential: Benzyl-thioether moieties in drugs like ticlopidine (antiplatelet agent) suggest Compound X could interact with cysteine-rich targets (e.g., proteases), but this remains speculative without empirical validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
